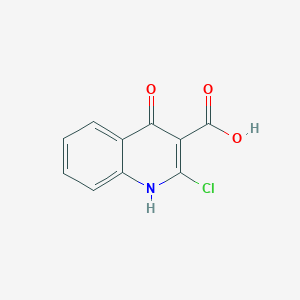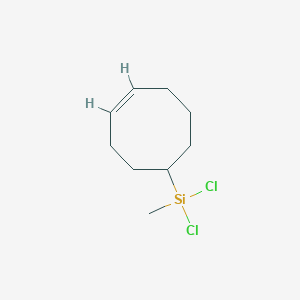![molecular formula C11H17N3S B11883467 1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl- CAS No. 646056-25-9](/img/structure/B11883467.png)
1,7-Diazaspiro[4.4]nonane, 7-(5-isothiazolyl)-1-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-Methyl-1,7-diazaspiro[44]nonan-7-yl)isothiazole is a heterocyclic compound that features a spirocyclic structure with an isothiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole typically involves the formation of the spirocyclic core followed by the introduction of the isothiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1-methyl-1,7-diazaspiro[4.4]nonane with sulfur and nitrogen sources can yield the desired isothiazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.
Substitution: The isothiazole ring can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isothiazole ring.
Wissenschaftliche Forschungsanwendungen
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole involves its interaction with specific molecular targets. The isothiazole ring can interact with enzymes or receptors, leading to modulation of biological pathways. The spirocyclic structure may also contribute to its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2,4-oxadiazole
- 5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole
Uniqueness
5-(1-Methyl-1,7-diazaspiro[4.4]nonan-7-yl)isothiazole is unique due to its specific isothiazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the spirocyclic structure also enhances its stability and reactivity.
Eigenschaften
CAS-Nummer |
646056-25-9 |
|---|---|
Molekularformel |
C11H17N3S |
Molekulargewicht |
223.34 g/mol |
IUPAC-Name |
5-(1-methyl-1,7-diazaspiro[4.4]nonan-7-yl)-1,2-thiazole |
InChI |
InChI=1S/C11H17N3S/c1-13-7-2-4-11(13)5-8-14(9-11)10-3-6-12-15-10/h3,6H,2,4-5,7-9H2,1H3 |
InChI-Schlüssel |
CUAKWLPWXUNSMD-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC12CCN(C2)C3=CC=NS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Aminophenyl)pyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B11883404.png)










![(8'R)-Octahydro-1'H-spiro[[1,3]dioxolane-2,2'-naphthalene]-8'-carbonitrile](/img/structure/B11883466.png)
![10-Methoxy-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline](/img/structure/B11883475.png)

